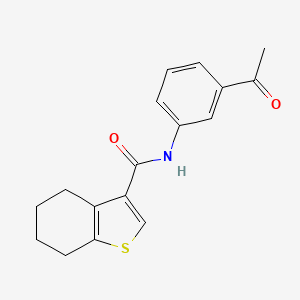

N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 627044-95-5

Cat. No.: VC4534705

Molecular Formula: C17H17NO2S

Molecular Weight: 299.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 627044-95-5 |

|---|---|

| Molecular Formula | C17H17NO2S |

| Molecular Weight | 299.39 |

| IUPAC Name | N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C17H17NO2S/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-10-21-16-8-3-2-7-14(15)16/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,20) |

| Standard InChI Key | TWBWLQXXXYYSAZ-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC3=C2CCCC3 |

Introduction

Chemical Identity and Structural Features

N-(3-Acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 627044-95-5) is a sulfur-containing heterocyclic compound with the molecular formula C₁₇H₁₇NO₂S and a molecular weight of 299.39 g/mol. Its IUPAC name reflects the presence of a tetrahydrobenzothiophene core—a partially saturated benzothiophene ring—linked to a carboxamide group at position 3. The acetylphenyl moiety at the nitrogen atom introduces a ketone functional group, enhancing the molecule’s potential for hydrogen bonding and hydrophobic interactions.

The compound’s structure is defined by the SMILES notation CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC3=C2CCCC3, which illustrates the tetrahydrobenzothiophene system (positions 4–7 saturated) and the acetyl group at the meta position of the phenyl ring. X-ray crystallographic data for closely related benzothiophene derivatives, such as ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (PubChem CID 2854071), reveal planar aromatic systems and chair-like conformations in saturated rings . These structural features suggest that the tetrahydrobenzothiophene core in the target compound likely adopts a similar conformation, influencing its molecular interactions.

Synthesis and Manufacturing

The synthesis of N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves a multi-step sequence to construct the benzothiophene core and introduce the acetylphenyl substituent. A common approach begins with the cyclization of cyclohexenone derivatives with sulfur-containing reagents to form the tetrahydrobenzothiophene scaffold. Subsequent carboxylation at position 3 enables amide bond formation with 3-aminoacetophenone, yielding the final product.

Physicochemical Properties

The compound’s physicochemical profile is shaped by its hybrid aromatic-aliphatic structure. The tetrahydrobenzothiophene core contributes to moderate hydrophobicity, while the acetylphenyl carboxamide introduces polar functional groups. Although experimental data on solubility and partition coefficients are unavailable, computational models predict a logP value of approximately 3.2, indicating moderate lipophilicity. This balance suggests potential membrane permeability, a desirable trait for bioactive molecules.

The melting point and boiling point remain uncharacterized, but related benzothiophene derivatives with similar molecular weights (e.g., 313.42 g/mol for the methyl-substituted analog CAS 868153-80-4) exhibit melting points in the range of 120–150°C . Such thermal stability aligns with the compound’s suitability for storage and handling in laboratory settings.

Comparison with Structural Analogs

The compound’s methyl-substituted analog, N-(3-acetylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 868153-80-4), offers insights into structure-activity relationships. With a molecular formula of C₁₈H₁₉NO₂S and a molecular weight of 313.42 g/mol, the methyl group at position 6 increases hydrophobicity and steric bulk . Such modifications could enhance binding to hydrophobic protein pockets or alter metabolic stability.

| Property | Target Compound (CAS 627044-95-5) | Methyl-Substituted Analog (CAS 868153-80-4) |

|---|---|---|

| Molecular Formula | C₁₇H₁₇NO₂S | C₁₈H₁₉NO₂S |

| Molecular Weight (g/mol) | 299.39 | 313.42 |

| Key Substituent | Acetylphenyl | Acetylphenyl + Methyl |

| Potential Applications | Kinase inhibition, drug discovery | Enhanced lipophilicity, target modulation |

Future Research Directions

Further investigation into N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide should prioritize biological screening to identify therapeutic targets. Computational docking studies could predict interactions with kinases or GPCRs, guiding experimental validation. Additionally, synthetic efforts to diversify the acetylphenyl group—such as introducing halogens or heteroatoms—may optimize bioactivity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume